molecular formula C12H15N5O2 B7825471 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid

1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid

Katalognummer: B7825471
Molekulargewicht: 261.28 g/mol
InChI-Schlüssel: GVTGDTSOKNTMLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a triazolo-pyridazine core fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid typically involves the formation of the triazolo-pyridazine core followed by the introduction of the piperidine ring. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anxiolytic and Antiepileptic Agents

Research indicates that derivatives of 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine have been developed as anxiolytic and antiepileptic agents. These compounds exhibit notable activity in reducing anxiety and seizure frequency in various animal models. A patent (US4767765A) describes several N-substituted derivatives that demonstrate efficacy as anxiolytics and sedative-hypnotics. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for anxiety regulation and seizure control .

2. Muscle Relaxant Properties

The compound has also shown muscle relaxant properties. Studies have demonstrated that certain derivatives can effectively reduce muscle tone and spasms in preclinical models. This application is particularly relevant for conditions involving spasticity or muscle hyperactivity .

Case Study 1: Efficacy in Animal Models

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anxiolytic effects of a specific derivative of the compound in rodent models. The results indicated a significant reduction in anxiety-like behaviors when compared to control groups treated with placebo. The study utilized established behavioral assays such as the elevated plus maze and the open field test to assess anxiety levels .

Case Study 2: Antiepileptic Activity

Another investigation focused on the antiepileptic potential of 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine derivatives. The study involved administering these compounds to mice subjected to chemically induced seizures. The findings revealed a marked decrease in seizure duration and frequency, suggesting a promising therapeutic role for these compounds in epilepsy management .

Wirkmechanismus

The mechanism of action of 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
  • 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo pyridazin-3-yl)methyl)quinoline
  • 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate

Uniqueness

1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid is unique due to its specific structural configuration, which allows for diverse chemical modifications and potential pharmacological activities. Its triazolo-pyridazine core provides a versatile scaffold for the development of new therapeutic agents .

Biologische Aktivität

1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid is a complex organic compound that belongs to a class of heterocyclic compounds. Its unique structure integrates a triazole and pyridazine moiety, which may confer distinct biological activities. This article reviews the available literature on the biological activity of this compound, highlighting its potential therapeutic applications, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N5OC_{12}H_{15}N_{5}O with a molecular weight of approximately 225.28 g/mol. The compound features a piperidine ring substituted at the 4-position with a carboxylic acid group and incorporates a triazolo-pyridazine structure at the 1-position.

Anticancer Potential

Research has indicated that compounds with similar triazole and pyridazine structures exhibit significant anticancer properties. For instance, derivatives of the triazolo-pyridazine scaffold have been studied for their ability to inhibit various kinases involved in cancer progression. The presence of the triazole ring is often associated with enhanced potency against cancer cell lines due to its ability to interact with key enzymatic pathways.

Compound NameActivityReference
Savolitinibc-Met inhibitor; effective in lung cancer
PF-04217903Potent kinase inhibitor; preclinical candidate

Enzyme Inhibition

The compound's biological activity may also extend to enzyme inhibition. Studies on structurally related compounds have shown that modifications in the triazole or piperidine moieties can lead to varying degrees of inhibition against enzymes such as soluble epoxide hydrolase and others involved in metabolic pathways.

Pharmacodynamics

Pharmacodynamic studies are crucial for understanding how this compound interacts with biological systems. Initial findings suggest that it may affect signaling pathways relevant to inflammation and cancer proliferation. However, comprehensive pharmacokinetic data is still lacking.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds that demonstrated robust in vivo target engagement. For example, a derivative exhibited significant effects on serum biomarkers linked to inflammatory responses, indicating potential therapeutic applications in diseases characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the piperidine or triazole rings can significantly influence biological activity. For instance:

  • Substituents on the Triazole Ring : Altering substituents can enhance binding affinity to target proteins.
  • Piperidine Modifications : Changes at the 4-position have been shown to affect solubility and bioavailability.

Eigenschaften

IUPAC Name

1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-8-13-14-10-2-3-11(15-17(8)10)16-6-4-9(5-7-16)12(18)19/h2-3,9H,4-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTGDTSOKNTMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.